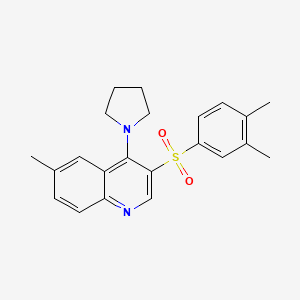

3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

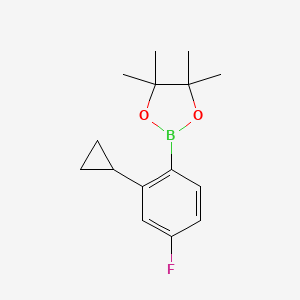

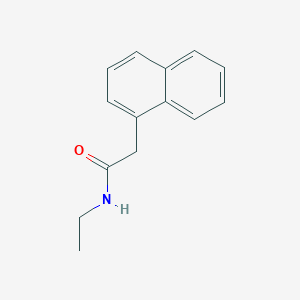

3-(3,4-Dimethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline, also known as DMSQ, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a quinoline derivative that contains a pyrrolidine ring and a sulfonyl group, making it a unique and versatile molecule.

Aplicaciones Científicas De Investigación

Catalytic Applications and Reactivity Studies

Methyloxorhenium(V) complexes, including those with quinoline derivatives, have been synthesized and studied for their catalytic properties, particularly in sulfoxidation reactions. These complexes have been found to catalyze the sulfoxidation of thioethers effectively, indicating potential applications in selective oxidation processes (Shan, Ellern, & Espenson, 2002).

Synthesis and Chemical Properties

Research on the synthesis of hexahydroquinolines using novel ionic liquids as catalysts highlights the importance of quinoline derivatives in facilitating efficient, clean, and reusable catalytic methods for organic synthesis. These studies demonstrate the utility of quinoline and related compounds in developing new synthetic pathways (Khazaei et al., 2013).

Photocatalytic Applications

A series of cationic iridium(III) complexes with quinoline as a ligand have been synthesized and characterized for their potential in photocatalytic applications, including the generation of singlet oxygen and the photooxidation of sulfides into sulfoxides. This research indicates the role of quinoline derivatives in developing photocatalytic systems for chemical transformations (Li & Ye, 2019).

Antimicrobial Activity

Quinolinium, pyridinium, and isoquinolinium sulfonate derivatives have been synthesized and evaluated for their antimicrobial properties. These studies suggest that certain quinoline and pyridine derivatives may possess significant biological activities, offering potential applications in developing new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Propiedades

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-pyrrolidin-1-ylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-15-6-9-20-19(12-15)22(24-10-4-5-11-24)21(14-23-20)27(25,26)18-8-7-16(2)17(3)13-18/h6-9,12-14H,4-5,10-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCDXEWHTIQMBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

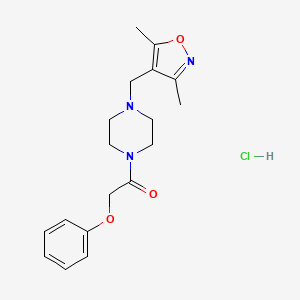

![1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B2417242.png)

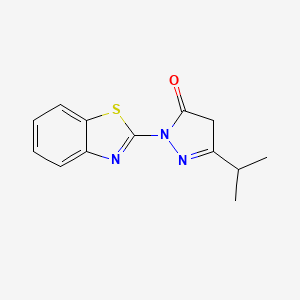

![2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2417250.png)

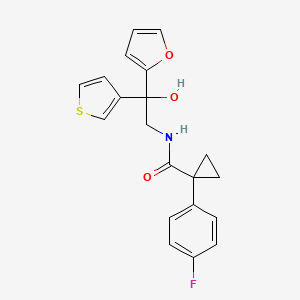

![2-[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2417256.png)

![Ethyl 2-[6-(2-methoxy-5-methylphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2417259.png)